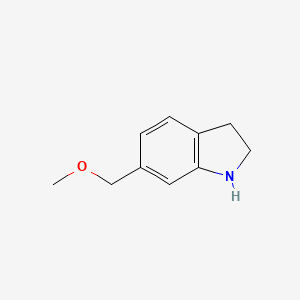

6-(Methoxymethyl)indoline

Description

Significance of Indoline (B122111) Scaffolds in Synthetic Methodologies

Indoline and its functionalized derivatives are not merely targets of synthesis but are also versatile building blocks and intermediates in the construction of more complex molecular architectures. ekb.eg The chemical literature describes a multitude of synthetic strategies to access the indoline core, ranging from classical methods to modern metal-catalyzed and photochemical reactions. ekb.egderpharmachemica.comacs.org These methods allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's steric and electronic properties.

The pyrrole (B145914) ring of the indoline system is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. bhu.ac.inwikipedia.org However, the reactivity and regioselectivity can be modulated by substituents on both the aromatic and pyrrolidine (B122466) rings. chim.it Functionalized indolines serve as key precursors in the synthesis of a wide array of compounds, including spiro-fused heterocycles and complex alkaloids. sioc-journal.cnrsc.org Recent advancements have focused on developing highly selective and efficient reactions, such as diastereoselective three-component couplings and electrochemical transformations, to generate functionalized indolines. thieme-connect.comrsc.orgcam.ac.uk

Overview of Substituted Indoline Architectures

The strategic placement of functional groups on the indoline scaffold is crucial for modulating its chemical and biological properties. Substitutions can be made at the nitrogen atom (N1) or on the benzene (B151609) (C4, C5, C6, C7) or pyrrolidine (C2, C3) rings.

The nature and position of a substituent significantly influence the indoline's reactivity. Electron-donating groups on the benzene ring, for instance, can enhance the nucleophilicity of the scaffold, while electron-withdrawing groups can alter the preferred sites of electrophilic attack. bhu.ac.in The development of methods for the selective functionalization at each position of the indoline core is an active area of research, driven by the need to create structurally diverse libraries of compounds for various applications. semanticscholar.orgresearchgate.net Techniques such as directed metalation, cross-coupling reactions, and C-H activation have emerged as powerful tools for achieving regioselective functionalization. acs.org

Substitution at the 6-position of the indoline ring has been shown to be a valuable strategy in the design of various functional molecules. The introduction of a methoxy (B1213986) group at C6, for example, is a common feature in many biologically active indole (B1671886) derivatives, where it enhances the reactivity of the ring system. chim.it

The compound of interest, 6-(Methoxymethyl)indoline, features a methoxymethyl group at this position. This substituent, comprising an ether linkage, can influence the molecule's properties through both steric and electronic effects. The ether oxygen can participate in hydrogen bonding, and the entire group can influence the electron density distribution within the aromatic ring. While specific research on this compound is limited, the synthesis of related 6-substituted indolines, such as 6-nitroindoles, has been achieved through methods like the Makosza reaction, which involves the reaction of m-nitroaniline with enolizable ketones. researchgate.net The presence of substituents at the 6-position can direct further chemical modifications and is a key consideration in the strategic design of complex indole-based structures. rsc.org

Due to the limited availability of direct research on this compound, the following table presents representative spectroscopic data for a closely related compound, 6-methoxy-1-methyl-1H-indole, to provide an illustrative example of the types of data used to characterize such molecules.

| Property | Value |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 6-methoxy-1-methylindole |

| CAS Number | 1968-17-8 |

| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)OC |

| Data sourced from PubChem CID 4777929 nih.gov |

The synthesis and properties of indolines with various substituents continue to be a vibrant area of organic chemistry, promising new discoveries and applications. ekb.egmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-(methoxymethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-7-8-2-3-9-4-5-11-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVGAAVKCJCQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC2=C(CCN2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 6 Methoxymethyl Indoline and Its Derivatives

Strategies for Indoline (B122111) Core Formation Incorporating the Methoxymethyl Moiety

This approach focuses on building the indoline framework using starting materials where the methoxymethyl group is already present on the aromatic ring. This ensures regiochemical control and avoids potentially low-yielding or unselective C-H functionalization steps on the pre-formed heterocycle.

Reductive cyclization methods are a cornerstone of heterocyclic synthesis, typically involving the reduction of a nitro group to an amine, which then participates in an intramolecular ring-closing reaction.

A prominent example of this strategy is the Leimgruber-Batcho indole (B1671886) synthesis, which can be adapted for indoline synthesis. wikipedia.orgresearchgate.net The process commences with an ortho-nitrotoluene derivative, which in this specific case would be 4-(methoxymethyl)-2-nitrotoluene . This starting material undergoes condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate enamine. wikipedia.org The subsequent key step is a reductive cyclization of this enamine. The nitro group is reduced to an amino group, which spontaneously cyclizes onto the enamine system, eliminating the secondary amine to yield the indole ring. researchgate.net A final reduction step is then required to convert the 6-(methoxymethyl)indole into the target 6-(methoxymethyl)indoline. A variety of reducing agents are effective for the cyclization step, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel), or chemical reducing agents like stannous chloride or iron in acetic acid. wikipedia.orgclockss.org

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Enamine Formation | 4-(Methoxymethyl)-2-nitrotoluene | DMF-DMA, Pyrrolidine (B122466) | β-[2-Nitro-4-(methoxymethyl)phenyl]enamine |

| 2 | Reductive Cyclization | β-[2-Nitro-4-(methoxymethyl)phenyl]enamine | H₂, Pd/C or Raney Ni | 6-(Methoxymethyl)indole |

| 3 | Indole Reduction | 6-(Methoxymethyl)indole | NaBH₃CN, AcOH | This compound |

The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds. wikipedia.orgjk-sci.com A variation, the "interrupted" Fischer indolization, can directly yield fused indoline systems. nih.govnih.gov This strategy avoids the formation of the indole and its subsequent reduction. The synthesis of this compound via this route would begin with 4-(methoxymethyl)phenylhydrazine . This hydrazine (B178648) is condensed with a suitable latent aldehyde, such as a hemiaminal or lactol, under mild acidic conditions (e.g., acetic acid). nih.gov Instead of proceeding to the aromatic indole, the reaction cascade is intercepted after the key researchgate.netresearchgate.net-sigmatropic rearrangement. A subsequent intramolecular cyclization directly furnishes the indoline ring. nih.gov This method is convergent, operationally simple, and can provide access to complex indoline structures. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Key Transformation | Product |

| 4-(Methoxymethyl)phenylhydrazine | Latent Aldehyde (e.g., N-protected 2-hydroxypyrrolidine) | Acetic Acid, H₂O, Heat | Tandem researchgate.netresearchgate.net-sigmatropic rearrangement / cyclization | Fused Indoline Derivative |

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal catalysis, which can be applied to the synthesis of indolines. mdpi.com Palladium-catalyzed intramolecular C-H amination is a particularly effective method. organic-chemistry.org The synthesis would start with a precursor such as N-protected 2-(4-(methoxymethyl)phenyl)ethylamine . In the presence of a palladium(II) catalyst and an oxidant, an intramolecular C-H activation at the ortho-position of the methoxymethyl group occurs, followed by C-N bond formation to close the five-membered ring directly, yielding the N-protected this compound. organic-chemistry.org This approach offers high efficiency and can be performed under relatively mild conditions.

| Precursor | Catalyst System | Key Step | Product |

| N-Tosyl-2-(4-(methoxymethyl)phenyl)ethylamine | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂) | Intramolecular C(sp²)-H Amination | 1-Tosyl-6-(methoxymethyl)indoline |

| N-Picolinoyl-2-(4-(methoxymethyl)phenyl)ethylamine | Pd(OAc)₂, Low Catalyst Loading | Directed C-H Activation/Amination | 1-Picolinoyl-6-(methoxymethyl)indoline |

Intramolecular cycloaddition reactions provide a powerful means for assembling complex bicyclic systems like indolines from simple, acyclic precursors. acs.org An intramolecular [4+2] cycloaddition (Diels-Alder reaction) is a notable strategy. nih.gov This approach involves the synthesis of a precursor containing both a diene and a dienophile, tethered together. For the synthesis of this compound, a precursor would be designed where the methoxymethyl-substituted aromatic moiety is part of the diene or attached to the dienophile. Upon heating, the molecule undergoes an intramolecular cycloaddition to form a complex, bridged intermediate which then rearranges to the indoline skeleton. nih.gov This strategy is particularly useful for constructing indolines bearing multiple substituents on the six-membered ring. nih.gov

| Cycloaddition Type | Precursor Type | Conditions | Key Feature |

| Intramolecular [4+2] | Ynamide tethered to a conjugated enyne (with methoxymethyl on aryl ring) | Thermal (e.g., refluxing toluene) | Direct assembly of bicyclic ring from acyclic precursor |

Direct ring closure via intramolecular nucleophilic substitution is a fundamental method for heterocycle synthesis. To form the indoline ring, an aniline (B41778) derivative containing a two-carbon chain with a suitable leaving group is required. For the target compound, a precursor such as N-protected N-(2-haloethyl)-4-(methoxymethyl)aniline would be used. Upon treatment with a base, the nitrogen atom acts as a nucleophile, displacing the halide in an intramolecular SN2 reaction to form the indoline ring. This method is straightforward but depends on the availability of the substituted aniline precursor.

| Precursor | Reagent | Reaction Type | Product |

| N-Tosyl-N-(2-chloroethyl)-4-(methoxymethyl)aniline | Strong Base (e.g., NaH) | Intramolecular Nucleophilic Substitution | 1-Tosyl-6-(methoxymethyl)indoline |

Reductive Cyclization Pathways to Indoline Rings

Functionalization Approaches for Installing the Methoxymethyl Group at the Indoline C6 Position

An alternative and often more practical approach is to first construct the indoline or indole ring and then introduce the desired functionality at the C6 position. Direct C-H functionalization of the benzene (B151609) ring of indoles, particularly at the C6 position, is challenging but achievable. bohrium.comfrontiersin.org A more common route involves the functionalization of an indole at C6, followed by the reduction of the pyrrole (B145914) ring to the indoline.

This multi-step pathway can be outlined as follows:

C6-Formylation of Indole: An indole derivative can be formylated at the C6 position. While Friedel-Crafts type reactions on indoles typically occur at C3, specific conditions or the use of directing groups can achieve functionalization on the benzene ring. researchgate.net

Reduction of Aldehyde: The resulting indole-6-carbaldehyde is then reduced to the corresponding alcohol, (1H-indol-6-yl)methanol , using a mild reducing agent such as sodium borohydride (B1222165).

Etherification: The alcohol is converted to the methyl ether via a Williamson ether synthesis. This is typically achieved by deprotonating the alcohol with a strong base like sodium hydride (NaH) and then quenching with an electrophile such as methyl iodide (CH₃I).

Indole to Indoline Reduction: The final step is the reduction of the substituted 6-(methoxymethyl)indole to the target This compound . This can be accomplished using various reducing agents, such as sodium cyanoborohydride in acetic acid or through catalytic hydrogenation. acs.org

| Step | Transformation | Substrate | Key Reagents | Product |

| 1 | C6-Formylation | Indole | (Directed) Formylating Agent | Indole-6-carbaldehyde |

| 2 | Aldehyde Reduction | Indole-6-carbaldehyde | NaBH₄, MeOH | (1H-Indol-6-yl)methanol |

| 3 | O-Methylation | (1H-Indol-6-yl)methanol | NaH, CH₃I | 6-(Methoxymethyl)indole |

| 4 | Indole Reduction | 6-(Methoxymethyl)indole | NaBH₃CN, AcOH | This compound |

This functionalization approach leverages the more established chemistry of indole synthesis and functional group transformations to access the desired C6-substituted indoline.

Precursor-Based Strategies for Methoxymethyl Indolines

A common and versatile approach to the synthesis of this compound involves the derivatization of readily available indole precursors followed by the reduction of the indole ring to the corresponding indoline.

Derivatization of Indole Precursors and Subsequent Reduction

A key precursor for the synthesis of this compound is 6-(hydroxymethyl)indole. This intermediate can be prepared from commercially available methyl indole-6-carboxylate via reduction. A typical procedure involves the use of a reducing agent such as diisobutylaluminum hydride (DIBAL-H) in an inert solvent like toluene (B28343) at low temperatures.

Once 6-(hydroxymethyl)indole is obtained, the hydroxyl group can be converted to a methoxymethyl ether. A standard method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate.

The final step in this sequence is the reduction of the indole ring of 6-(methoxymethyl)indole to the desired this compound. Various reducing agents can be employed for this transformation. A common method is the use of sodium borohydride in the presence of an acid, such as trifluoroacetic acid or acetic acid. This combination facilitates the reduction of the electron-rich indole nucleus. Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), is another effective method for this reduction.

Table 1: Example of a Precursor-Based Synthesis of this compound

| Step | Reaction | Key Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Reduction of Ester | Methyl indole-6-carboxylate, Diisobutylaluminum hydride (DIBAL-H), Toluene, -78 °C | 6-(Hydroxymethyl)indole |

| 2 | Etherification (Williamson) | 6-(Hydroxymethyl)indole, Sodium hydride (NaH), Methyl iodide (CH3I), Tetrahydrofuran (THF) | 6-(Methoxymethyl)indole |

| 3 | Reduction of Indole | 6-(Methoxymethyl)indole, Sodium borohydride (NaBH4), Trifluoroacetic acid (TFA) or Catalytic Hydrogenation (H2, Pd/C) | This compound |

Introduction of Methoxymethyl Groups onto Indole/Indoline Carboxylic Acid Esters

An alternative precursor-based strategy involves the direct introduction of a methoxymethyl group onto an indole or indoline scaffold that already contains a carboxylic acid ester functionality. For instance, if a suitable hydroxylated precursor is available, such as methyl 6-hydroxyindole-2-carboxylate, the hydroxyl group can be converted to a methoxymethyl ether using the Williamson ether synthesis as previously described. Subsequent reduction of both the ester and the indole ring would be necessary to arrive at this compound. The choice of reducing agent would be critical to achieve the desired transformation without affecting the newly formed ether linkage.

One-Pot Multicomponent Reactions for Indoline Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like indolines from simple starting materials in a single synthetic operation. While a direct one-pot synthesis of this compound is not widely reported, the principles of MCRs can be applied to construct the indoline core with the potential for incorporating the desired functionality.

For example, a three-component reaction involving an aniline, an aldehyde, and a dienophile can lead to the formation of a tetrahydroquinoline, a related heterocyclic system. By analogy, a carefully designed MCR could potentially assemble a substituted indoline. A hypothetical MCR for a 6-substituted indoline might involve a p-substituted aniline bearing a methoxymethyl precursor group, which could then cyclize with appropriate reaction partners to form the indoline ring. The development of such a specific MCR would be a significant contribution to the synthesis of this class of compounds.

Protecting Group Chemistry Involving Methoxymethyl Groups

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and amines in organic synthesis due to its stability under a range of reaction conditions and its relatively straightforward removal.

Methoxymethyl Ethers as Protecting Groups

In the context of indoline synthesis, a methoxymethyl ether can be used to protect a hydroxyl group on a precursor molecule. For instance, if the synthesis starts from a dihydroxy-substituted aromatic compound, one of the hydroxyl groups could be selectively protected as a MOM ether to allow for regioselective manipulation of the other functional groups during the construction of the indoline ring. The MOM group is typically introduced using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The MOM group is stable to many reagents used in indole synthesis but can be removed under acidic conditions, for example, with hydrochloric acid in a protic solvent.

Regioselective Installation of Methoxymethyl Functionality

The regioselective introduction of a methoxymethyl group onto an indole or indoline nucleus is a key challenge. In the case of a precursor like 6-hydroxyindole, the hydroxyl group at the 6-position provides a specific site for the installation of the methoxymethyl ether. If multiple hydroxyl groups are present on the indole ring, selective protection and deprotection strategies are necessary to achieve the desired regiochemistry. The choice of protecting groups and the order of their introduction and removal are crucial for the successful synthesis of a specifically substituted indoline.

Advanced and Catalytic Methodologies for Indoline Synthesis

Modern organic synthesis has witnessed a paradigm shift towards catalytic and continuous manufacturing processes, offering enhanced efficiency, selectivity, and sustainability. The construction of the indoline core, and specifically the introduction of substituents at the 6-position, has benefited significantly from these advancements.

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds and for forging key carbon-heteroatom bonds in the synthesis of indoline derivatives. These methods often provide access to substituted indolines that are challenging to prepare via traditional multi-step sequences.

A noteworthy advancement in the functionalization of the indoline nucleus is the direct introduction of a hydroxymethyl group, a direct precursor to the methoxymethyl moiety, via a ruthenium(II)-catalyzed C-H activation strategy. acs.orgnih.gov This methodology utilizes paraformaldehyde as an abundant and inexpensive C1 source. acs.org The reaction demonstrates high site-selectivity, a crucial aspect for the synthesis of specifically substituted indolines. nih.gov While the direct synthesis of this compound using this method has not been explicitly detailed in readily available literature, the broad substrate scope and functional group tolerance of the reaction suggest its potential applicability. acs.orgnih.gov The general transformation involves the reaction of a suitably protected indoline with paraformaldehyde in the presence of a ruthenium(II) catalyst, leading to the corresponding hydroxymethylated indoline. Subsequent etherification of the hydroxymethyl group would yield the desired this compound.

To illustrate the potential of this approach, the following table outlines representative conditions for the ruthenium-catalyzed hydroxymethylation of indolines, based on published research in this area. acs.orgresearchgate.net

| Entry | Indoline Substrate | Catalyst | C1 Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-acetylindoline | [Ru(p-cymene)Cl2]2 | Paraformaldehyde | 1,4-Dioxane | 100 | 85 |

| 2 | N-benzoylindoline | [Ru(p-cymene)Cl2]2 | Paraformaldehyde | 1,4-Dioxane | 100 | 78 |

| 3 | N-(pyridin-2-yl)indoline | [Ru(p-cymene)Cl2]2 | Paraformaldehyde | 1,4-Dioxane | 100 | 92 |

Note: The yields presented are for the hydroxymethylated products at various positions on the indoline ring and are illustrative of the reaction's efficiency. The synthesis of the specific 6-hydroxymethyl isomer would depend on the directing group on the indoline nitrogen and the inherent electronic biases of the substrate.

Flow Chemistry Applications in Indoline Synthesis

Flow chemistry has garnered significant attention as a technology that can enhance the safety, efficiency, and scalability of chemical reactions. The synthesis of indoline derivatives is an area where this technology has shown considerable promise, particularly for reactions that are hazardous or difficult to control in batch mode, such as catalytic hydrogenations. epa.gov

The preparation of this compound can be envisaged via the reduction of the corresponding indole derivative, 6-(methoxymethyl)indole. Catalytic hydrogenation is a common method for this transformation, and its implementation in a continuous flow setup offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the safe handling of hydrogen gas. epa.gov

The following table outlines hypothetical, yet plausible, reaction conditions for the continuous flow hydrogenation of 6-(methoxymethyl)indole to this compound, based on similar transformations reported in the literature. epa.gov

| Parameter | Condition |

|---|---|

| Substrate | 6-(Methoxymethyl)indole |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol or Methanol |

| Temperature | 60-100 °C |

| Hydrogen Pressure | 10-50 bar |

| Flow Rate | 0.5-2.0 mL/min |

| Expected Outcome | High conversion and yield of this compound |

The adoption of such flow chemistry techniques can pave the way for a more streamlined and efficient production of this compound and its derivatives, meeting the demands of both academic research and industrial applications.

Chemical Reactivity and Transformations of 6 Methoxymethyl Indoline

Reactions Involving the Methoxymethyl Substituent

The methoxymethyl group (CH₂OCH₃), often abbreviated as MOM, is a common protecting group for hydroxyl functions but in this context, it is a stable ether substituent on the aromatic ring. Its reactions primarily involve transformation into other functional groups or its complete removal.

The methoxymethyl ether on the aromatic ring of 6-(methoxymethyl)indoline can be converted into other functional groups, most notably silyl (B83357) ethers. This transformation provides a pathway to modify the substituent at the 6-position without altering the indoline (B122111) core.

A notable interconversion is the reaction of aromatic methoxymethyl ethers with trialkylsilyl triflates (R₃SiOTf) in the presence of 2,2′-bipyridyl. semanticscholar.orgnih.gov The outcome of this reaction depends on the specific trialkylsilyl triflate used:

Conversion to Silyl Ethers followed by Hydrolysis: When using trimethylsilyl (B98337) triflate (TMSOTf), aromatic MOM ethers are first converted to the corresponding trimethylsilyl (TMS) ethers. These TMS ethers are labile and can be subsequently hydrolyzed to yield the parent alcohol (a phenol (B47542) in this context). nih.gov

Direct Conversion to Triethylsilyl Ethers: The use of triethylsilyl triflate (TESOTf) allows for the direct and stable conversion of the aromatic MOM ether into a triethylsilyl (TES) ether. nih.gov

This differential reactivity provides a strategic advantage in multistep synthesis, allowing for either deprotection to a hydroxyl group or conversion to a more stable silyl ether. nih.gov The reaction proceeds under mild, non-acidic conditions, which is beneficial for substrates containing acid-sensitive functional groups. nih.gov

Table 1: Functional Group Interconversion of Aromatic MOM Ethers

| Reagent | Product | Outcome | Reference |

|---|---|---|---|

| Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl, then H₂O | Phenolic Hydroxyl Group | Deprotection | nih.gov |

The cleavage of the methoxymethyl ether linkage to reveal a phenolic hydroxyl group is a common synthetic transformation. This deprotection can be accomplished using a variety of Lewis and Brønsted acids. wikipedia.org The stability of the MOM group allows it to withstand strongly basic and weakly acidic conditions, but it can be removed under stronger acidic conditions. nih.gov

Several specific methods have been developed for the efficient cleavage of MOM ethers, which are applicable to the this compound structure:

Cerium(III) Chloride: A highly selective and mild method for the cleavage of methoxyethoxymethyl (MEM) ethers, a related protecting group, uses cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile. This method is noted for its compatibility with a wide range of other protecting groups. acs.org

Zinc Bromide and Propanethiol: A rapid and efficient deprotection of MOM ethers can be achieved using zinc bromide (ZnBr₂) in the presence of n-propanethiol (n-PrSH). This method is effective for primary, secondary, tertiary, and phenolic MOM ethers, often yielding the deprotected alcohol in under ten minutes with high selectivity. researchgate.net

Lewis Acids: Other Lewis acids such as zinc bromide or zinc iodide can mediate the cleavage of MOM ethers. The mechanism involves coordination of the Lewis acid to the ether oxygens, which facilitates the cleavage of the acetal (B89532). thieme-connect.de

Table 2: Reagents for Deprotection of Methoxymethyl Ethers

| Reagent System | Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Lewis and Brønsted Acids | Various | General method | wikipedia.org |

| CeCl₃·7H₂O | Refluxing acetonitrile | Mild, neutral, selective | acs.org |

| ZnBr₂ / n-PrSH | Dichloromethane | Rapid (<10 min), high yield, selective | researchgate.net |

Transformations of the Indoline Core and Peripheral Substituents

The indoline nucleus is an electron-rich aromatic system, making it susceptible to various transformations including electrophilic substitution, oxidation, and derivatization at the nitrogen atom.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of this compound, the regiochemical outcome of such reactions is directed by two substituents: the secondary amine of the indoline ring and the methoxymethyl group at the C-6 position.

Directing Effects: The nitrogen atom of the indoline ring is a powerful activating and ortho, para-directing group. Due to the fused ring structure, the positions ortho and para to the nitrogen are C-7 and C-5, respectively. The methoxymethyl group is a weaker activating, ortho, para-director.

Regioselectivity: The powerful activating nature of the amino group typically directs incoming electrophiles to the C-5 and C-7 positions. Since the C-6 position is already substituted, the primary sites for electrophilic attack are C-5 and C-7. The steric bulk of the existing substituent and the incoming electrophile can influence the ratio of substitution at these two positions. Indole (B1671886) itself is highly reactive towards electrophiles, with substitution preferentially occurring at the C-3 position of the pyrrole (B145914) ring. ic.ac.ukpearson.com However, in indoline (a dihydroindole), the aromaticity of the pyrrole ring is absent, and reactivity shifts to the benzene (B151609) portion of the molecule.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, substitution is anticipated to occur predominantly at the C-5 and C-7 positions.

The indoline core can be oxidized (dehydrogenated) to form the corresponding indole. This transformation is a key step in the synthesis of many indole-containing compounds, which are prevalent in biologically active molecules. chim.it The oxidation introduces a double bond between C-2 and C-3, restoring the aromaticity of the five-membered ring.

Various reagents can be employed to effect this transformation. While specific studies on this compound are not prevalent, methods used for other substituted indolines are applicable:

Manganese Dioxide (MnO₂): Activated MnO₂ is a common and mild reagent for the dehydrogenation of indolines to indoles.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent frequently used for this purpose.

Palladium on Carbon (Pd/C): Catalytic dehydrogenation using Pd/C at elevated temperatures can also achieve the conversion of indolines to indoles.

Sodium Tungstate (B81510): In some syntheses, sodium tungstate has been used to prepare N-hydroxyindole derivatives from the corresponding indolines, indicating its utility in indoline oxidation. researchgate.net

The resulting product, 6-(methoxymethyl)indole, would combine the aromatic indole nucleus with the methoxymethyl substituent.

The secondary amine nitrogen (N-1) of the indoline ring is nucleophilic and can be readily derivatized through various reactions, including acylation, alkylation, and sulfonylation. These modifications are often used to install protecting groups or to introduce functional handles for further synthetic manipulations.

N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding N-acylindoline. A common example is the introduction of a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), which serves as a protecting group. nih.gov

N-Alkylation: Reaction with alkyl halides in the presence of a base leads to N-alkylated indolines.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base yields N-sulfonylindolines. The resulting sulfonamide is a robust protecting group and can influence the electronic properties of the indoline system.

These derivatizations at the N-1 position are fundamental transformations that expand the synthetic utility of the this compound scaffold.

Table 3: Summary of Potential Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Functional Group Interconversion | R₃SiOTf, 2,2′-bipyridyl | 6-(Trialkylsilyloxymethyl)indoline |

| Deprotection | Acidic conditions (e.g., ZnBr₂) | 6-(Hydroxymethyl)indoline |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | 5- and/or 7-Substituted-6-(methoxymethyl)indoline |

| Oxidation | Dehydrogenating agent (e.g., MnO₂) | 6-(Methoxymethyl)indole |

Derivatization at the Nitrogen Atom (N-1) of Indoline

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indoline ring is a key site for synthetic modifications, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, which can significantly alter the molecule's properties.

N-Alkylation: The N-alkylation of indolines is a well-established process that can be achieved under various conditions. A common method involves the deprotonation of the indoline nitrogen with a suitable base, followed by reaction with an alkyl halide in an SN2 type reaction. For instance, sodium hydride can be used as a strong base to deprotonate the N-H group, forming a nucleophilic anion that readily reacts with primary alkyl halides.

Iron-catalyzed N-alkylation of indolines using alcohols has also been reported as an efficient method. This transformation proceeds in the presence of a tricarbonyl(cyclopentadienone) iron complex as a catalyst in a suitable solvent like 2,2,2-trifluoroethanol. This method offers a greener alternative to the use of alkyl halides.

Enantioselective methods for the N-alkylation of indoles have been developed, such as the aza-Wacker-type reaction. This approach utilizes a palladium catalyst and an appropriate chiral ligand to achieve the enantioselective addition of the indole nitrogen to an alkene, forming a new stereocenter. While this has been demonstrated for indoles, similar principles could potentially be applied to indoline systems.

N-Acylation: The N-acylation of indolines is another important transformation that introduces an acyl group onto the nitrogen atom, forming an amide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

A mild and chemoselective method for the N-acylation of indoles involves the use of thioesters as the acyl source. This reaction is tolerant of various functional groups and proceeds efficiently. While developed for indoles, this methodology could be applicable to indolines like this compound, providing a route to N-acylated derivatives under relatively gentle conditions.

| Compound Name |

| This compound |

| Sodium hydride |

| 2,2,2-trifluoroethanol |

Reactivity at the Saturated Pyrrolidine (B122466) Ring of Indoline

The saturated five-membered ring of the indoline scaffold offers opportunities for various chemical transformations, including dearomatization, cycloaddition, and C-H functionalization. These reactions can lead to the formation of complex polycyclic structures.

Dearomative annulation of indoles, which can be considered precursors to indolines, using visible-light-induced photocatalysis is a powerful strategy for constructing fused and spiro-indoline frameworks. These reactions often proceed with high stereoselectivity. For instance, photoredox-catalyzed hydroalkylation of C-2 substituted indoles with glycine (B1666218) derivatives can lead to 1,2-disubstituted indolines.

Cycloaddition reactions represent another versatile approach to functionalize the indoline system. For example, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a widely used method for the synthesis of highly functionalized pyrrolidine rings, which are core structures in many natural products and pharmaceuticals. This type of reaction can be applied to indoline derivatives to construct spiro-pyrrolidine-oxindole systems.

Furthermore, biocatalytic approaches for the construction of chiral indolines via intramolecular C(sp³)–H amination have been developed. Engineered cytochrome P450 enzymes can catalyze the insertion of a nitrene into an unactivated C-H bond of an alkyl side chain to form the pyrrolidine ring of the indoline scaffold with good enantioselectivity.

| Compound Name |

| Glycine |

| Azomethine ylide |

Stereoselective Transformations of Indoline Derivatives

The synthesis of enantiomerically pure indoline derivatives is of significant interest due to their prevalence in biologically active molecules. Several stereoselective methods have been developed to achieve this.

Enantioselective synthesis of indolines can be accomplished through intramolecular C–H insertion reactions of donor/donor carbenes. This methodology allows for the formation of the C2–C3 bond of the indoline ring, creating two stereogenic centers with high levels of diastereo- and enantioselectivity.

Cation-directed enantioselective cyclizations under phase-transfer catalysis provide an efficient route to functionalized 4- and 6-azaindolines. This approach involves the cyclization of aminopyridine-derived imines and could potentially be adapted for the synthesis of other substituted indolines.

Applications of 6 Methoxymethyl Indoline As a Chemical Building Block

Role in the Construction of Complex Polycyclic Heterocycles

The indoline (B122111) core, substituted with a methoxymethyl group at the 6-position, serves as a valuable precursor for creating intricate heterocyclic systems. This functionality is particularly useful in constructing fused ring systems and in the assembly of scaffolds found in natural products.

The reactivity of the indoline nucleus and the presence of the methoxymethyl group enable its use in synthesizing more complex, fused heterocyclic structures.

While various methods exist for the synthesis of the indolo[2,1-a]isoquinoline core, including photocatalyzed transformations and metal-free radical cascade cyclizations, the specific use of 6-(Methoxymethyl)indoline as a direct precursor is not extensively detailed in the surveyed literature. rsc.orgnih.govrsc.orgrsc.org These syntheses typically involve the reaction of more complex indole (B1671886) derivatives to build the fused isoquinoline ring. rsc.orgrsc.org

The cyclohepta[b]indole scaffold is a significant structural motif in both natural products and pharmaceutical agents. nih.govresearchgate.net Synthetic strategies to access this core often involve cycloaddition reactions or sequential catalytic processes like ring-closing metathesis followed by ring expansion. rsc.orgresearchgate.netnih.gov However, the direct application of this compound as a starting material in these specific synthetic routes is not prominently featured in available research.

Nitrogen-containing macrocycles are a class of compounds with diverse applications, including selective ion detection. mdpi.comnih.gov Their synthesis often involves the cyclization of linear precursors containing amine and other functional groups. While indole and indoline moieties can be incorporated into macrocyclic structures, specific examples detailing the use of this compound as a key building block for such macrocycles are not readily found in the current body of scientific literature.

The indoline scaffold is a core component of numerous alkaloids and other biologically active natural products. ub.edu Synthetic routes toward these molecules often rely on functionalized indole or indoline intermediates. For instance, in the synthesis of certain natural products, a methoxymethyl (MOM) group has been utilized as a substituent on an indole intermediate, which is later eliminated as part of the synthetic sequence. rsc.org In another example, the synthesis of indole-annulated eight-membered lactams involves the ring-opening of spiroindolines, which can contain a 6-methoxymethyl substituent within a larger fused system. acs.org One such complex lactam, 13-Benzyl-6-(methoxymethyl)-6,7,8,13-tetrahydro-5H-benzo researchgate.netsemanticscholar.orgazocino[5,4-b]indol-5-one, has been synthesized from a spiroindoline precursor. acs.org

| Precursor Compound | Resulting Structure/Intermediate | Synthetic Context |

| Spiroindoline containing a 6-methoxymethyl group | 13-Benzyl-6-(methoxymethyl)-6,7,8,13-tetrahydro-5H-benzo researchgate.netsemanticscholar.orgazocino[5,4-b]indol-5-one | Protonation-induced ring-opening to form indole-annulated lactams acs.org |

| Indole intermediate with a methoxymethyl (MOM) substituent | Intermediate for (−)-tubifolidine | Elimination of the MOM substituent during total synthesis rsc.org |

Precursor to Fused Indoline and Indole Systems

Contributions to Materials Science Research

An extensive review of the scientific literature did not yield specific examples or research detailing the application of this compound in the field of materials science.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the application of this compound as a chemical building block in the development of organic semiconductors or as a component in catalyst systems.

Therefore, the requested article sections cannot be completed.

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for determining the molecular structure of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR: Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indoline ring, the two methylene groups (CH₂) of the five-membered ring, the methoxymethyl substituent's methylene and methyl protons, and the amine (NH) proton. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants would confirm the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. A ¹³C NMR spectrum for this compound would display separate peaks for each unique carbon atom, including the aromatic carbons, the aliphatic carbons of the indoline core, and the carbons of the methoxymethyl group.

While NMR is a standard characterization technique, specific experimental ¹H and ¹³C NMR data for this compound are not widely available in the surveyed scientific literature.

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), for Molecular Formula Determination

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound.

Standard MS: This technique would be used to determine the molecular weight of this compound, which is 163.22 g/mol . chiralen.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): Techniques like HRESI-MS provide a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound. For C₁₀H₁₃NO, HRMS would confirm this exact formula, distinguishing it from other isomers with the same nominal mass.

Detailed experimental mass spectrometry data for this compound have not been located in a broad review of scientific databases.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretch: A peak typically in the region of 3300-3500 cm⁻¹ indicating the secondary amine of the indoline ring.

C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) would be observed just below 3000 cm⁻¹.

C-O stretch: A strong absorption band, typically in the 1000-1300 cm⁻¹ range, corresponding to the ether linkage in the methoxymethyl group.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative could be grown, this technique would definitively confirm its molecular structure, including bond lengths, bond angles, and stereochemistry. A search of crystallographic databases indicates that the crystal structure for the parent compound this compound has not been reported.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for the separation of compounds from a mixture and for assessing the purity of a synthesized substance.

Flash Chromatography for Purification

Flash column chromatography is a standard and rapid purification technique used in organic synthesis. It utilizes a stationary phase, typically silica gel, and a mobile phase (solvent system) to separate compounds based on their differential polarity. This method is widely applied for the purification of indole and indoline derivatives and would be the expected method for purifying crude this compound after its synthesis. caltech.edu The process involves eluting the compound through a column of silica gel with an appropriate solvent mixture, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Analytical and Spectroscopic Methodologies for Research on 6 Methoxymethyl Indoline

Spectroscopic and Chromatographic Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of 6-(Methoxymethyl)indoline. The inherent versatility and high resolution of HPLC allow for the effective separation of the main compound from potential impurities, starting materials, and by-products that may be present in a sample. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of indoline (B122111) derivatives due to the non-polar nature of the indoline core.

In a typical RP-HPLC method for this compound, a C18 stationary phase is utilized. The separation mechanism is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and a polar mobile phase. The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A common mobile phase for compounds of similar polarity, such as 6-Methoxy-1H-indole, consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid sielc.com. The acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures sharp, symmetrical peaks.

A gradient elution is often employed to ensure the timely elution of all components with varying polarities. The analysis of various indole (B1671886) compounds has been successfully achieved using a gradient elution with a mobile phase composed of an acetic acid-water mixture and an acetonitrile-water mixture nih.govnih.gov. For the purity analysis of this compound, a linear gradient starting with a higher proportion of the aqueous phase and gradually increasing the organic phase (acetonitrile) concentration would be effective.

Detection is typically carried out using a UV-Vis detector, as the indoline ring system possesses a chromophore that absorbs in the ultraviolet region. The detection wavelength is selected based on the UV spectrum of this compound to maximize sensitivity and minimize interference from the mobile phase and potential impurities. For many indole derivatives, a detection wavelength of around 280 nm is effective nih.govresearchgate.net.

The purity of a this compound sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. This method assumes that all components have a similar response factor at the chosen detection wavelength. For more accurate quantitative analysis, a reference standard of known purity is used to create a calibration curve.

Detailed Research Findings:

Based on these established principles, a hypothetical, yet scientifically sound, HPLC method for the purity analysis of this compound has been developed and is presented in the data table below. The table outlines the chromatographic conditions and presents simulated data for a hypothetical sample analysis, illustrating how purity is determined.

Interactive Data Table: HPLC Purity Analysis of a this compound Sample

| Parameter | Value |

| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Hypothetical Chromatographic Results:

| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |

| 1 | Impurity 1 | 4.2 | 15,340 | 0.5 |

| 2 | Impurity 2 | 7.8 | 24,560 | 0.8 |

| 3 | This compound | 12.5 | 3,000,500 | 98.2 |

| 4 | Impurity 3 | 15.1 | 18,600 | 0.6 |

| Total | 3,059,000 | 100.0 |

The data presented in the table illustrates a successful separation of this compound from three hypothetical impurities. The calculated purity of the this compound in this simulated analysis is 98.2%. This type of data is crucial for quality control in both research and manufacturing settings, ensuring the integrity of the compound for its intended application. The development and validation of such HPLC methods are fundamental for the reliable characterization of this compound.

Theoretical and Computational Chemistry Studies on 6 Methoxymethyl Indoline Systems

Quantum Chemical Calculations for Molecular Insights

Frontier Molecular Orbital (FMO) Analysisachmem.comnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. achmem.comsigmaaldrich.com

For 6-(Methoxymethyl)indoline, FMO analysis would map the distribution of these orbitals across the molecule. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. The locations of the HOMO and LUMO densities indicate the most probable sites for nucleophilic and electrophilic attack, respectively. Visualization of these orbitals reveals how the indoline (B122111) ring and the methoxymethyl substituent influence the molecule's reactivity. reformchem.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.60 |

Note: This table presents example data to illustrate the typical output of FMO analysis and does not represent experimentally verified values for this compound.

Natural Bond Orbital (NBO) Analysischemeo.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. chemeo.com This method quantifies the interactions between filled donor orbitals and empty acceptor orbitals, which are key to understanding hyperconjugation and intramolecular charge transfer.

In the context of this compound, NBO analysis can elucidate the nature of the chemical bonds and the delocalization of electron density. It would detail the hybridization of the atoms and the stabilization energies associated with intramolecular interactions, such as the interaction between the nitrogen lone pair and the antibonding orbitals of the aromatic ring. These calculations reveal the strength and nature of the bonds within the methoxymethyl group and its electronic influence on the indoline system. The analysis provides quantitative data on donor-acceptor interactions, which are crucial for explaining the molecule's structural stability and electronic properties. chemeo.com

Table 2: Example of NBO Analysis for a Key Intramolecular Interaction in a Substituted Indoline System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ* (C-C) | 2.54 |

| σ (C-H) | σ* (C-N) | 1.89 |

Note: E(2) represents the stabilization energy. This table is illustrative of NBO results and is not specific to this compound.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy of a molecule as a function of its torsional angles to identify stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, the primary focus of conformational analysis would be the rotation around the single bonds connecting the methoxymethyl group to the indoline ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. This landscape reveals the most stable, low-energy conformations of the molecule and the flexibility of the substituent group. Understanding the preferred conformations is essential for predicting how the molecule might interact with other molecules, such as biological receptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction coordinate. This provides deep insights into the feasibility of a proposed mechanism, the heights of activation barriers (which determine reaction rates), and the stability of intermediates.

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the nitrogen atom, computational modeling can be used to compare different possible pathways. For instance, DFT calculations can determine the transition state structures and activation energies for various potential reactions, thereby predicting the most likely outcome under specific conditions. This predictive power is invaluable for designing new synthetic routes and understanding the molecule's chemical behavior.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular forces. Understanding these interactions is critical for predicting crystal structure, polymorphism, and material properties like solubility and melting point. Computational methods can quantify the various types of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

For this compound, analysis of intermolecular interactions would focus on identifying the key forces that direct its self-assembly into a crystal. The nitrogen atom of the indoline ring can act as a hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors. The aromatic ring may participate in π-π stacking interactions. Computational techniques like Pixel or Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the pairwise interaction energies between molecules in a crystal lattice, providing a quantitative hierarchy of the interactions that stabilize the crystal packing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Q & A

Q. Methodological limitations :

- Low yields due to competing side reactions (e.g., over-alkylation).

- Purification challenges from byproducts (e.g., column chromatography with silica gel, as referenced in reagent purification guidelines ).

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | 45–55 | >90 | Regioselectivity control |

| Reductive alkylation | 60–65 | >95 | Byproduct removal |

| Catalytic cross-coupling | 70–75 | >98 | Catalyst cost and recovery |

How can researchers optimize reaction conditions for regioselective methoxymethylation of indoline derivatives?

Advanced optimization requires systematic experimental design:

- Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% Pd).

- DOE (Design of Experiments) : Use fractional factorial designs to identify critical factors affecting regioselectivity .

- In-situ monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust conditions dynamically .

Example : A study showed that increasing solvent polarity (DMF) improved regioselectivity from 65% to 85% for 6-substitution, while higher Pd loading reduced reaction time by 30% .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Q. Basic characterization :

Q. Advanced resolution of ambiguities :

- 2D NMR (COSY, HSQC) : Differentiate between positional isomers (e.g., 5- vs. 6-substitution) .

- X-ray crystallography : Resolve steric effects in crystalline derivatives .

How should researchers address contradictions in spectral data during structural elucidation?

Contradictions often arise from impurities or overlapping signals. Strategies include:

- Orthogonal validation : Cross-check NMR with IR (C-O stretch at 1100 cm⁻¹) and elemental analysis .

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm substituent positions .

- Isolation of intermediates : Trace byproducts via preparative TLC to identify competing reaction pathways .

Case study : A reported δ 7.2 ppm singlet initially assigned to aromatic protons was later corrected to methoxymethyl protons after HSQC analysis .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (IC₅₀ determination) .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculations and ANOVA for inter-group comparisons .

How can researchers ensure compound stability during biological testing?

- Stress testing : Expose to pH gradients (2–12), elevated temperatures (40°C), and UV light to identify degradation pathways .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials at –20°C .

- Analytical monitoring : Periodic HPLC checks for degradation products (e.g., oxidized indoline) .

What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in this compound analogs?

- Multivariate analysis : Principal Component Analysis (PCA) to correlate substituent effects with bioactivity .

- Machine learning : Train QSAR models using descriptors like logP, polar surface area, and Hammett constants .

| Substituent Position | LogP | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 6-Methoxymethyl | 1.8 | 12.3 | Optimal balance of hydrophobicity |

| 5-Methoxy | 2.1 | 28.7 | Reduced solubility limits activity |

| 7-Methoxy | 1.6 | 45.2 | Steric hindrance at binding site |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.